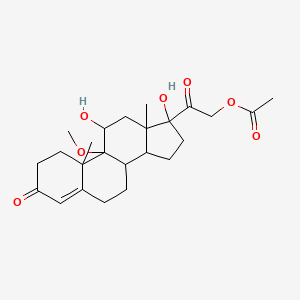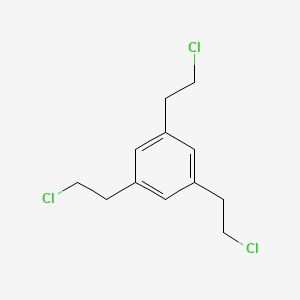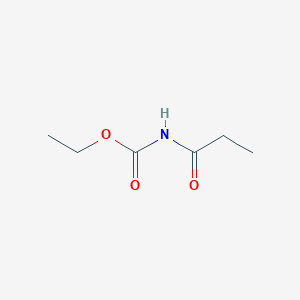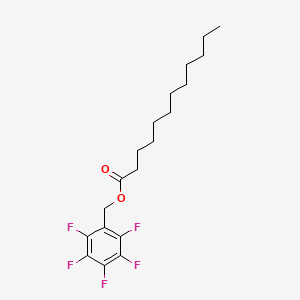
Bis(trimethylsilyl) acetylphosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(trimethylsilyl) acetylphosphonate is an organophosphorus compound characterized by the presence of trimethylsilyl groups attached to a phosphonate moiety. This compound is notable for its utility in various chemical reactions and its role as a reagent in organic synthesis. The trimethylsilyl groups confer unique properties, such as increased volatility and chemical inertness, making it a valuable compound in both academic and industrial settings.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(trimethylsilyl) acetylphosphonate typically involves the reaction of acetylphosphonate with trimethylsilyl chloride in the presence of a base. This reaction proceeds under mild conditions and yields the desired product with high efficiency. The general reaction scheme is as follows: [ \text{Acetylphosphonate} + 2 \text{(Trimethylsilyl chloride)} \rightarrow \text{this compound} + 2 \text{(Hydrochloric acid)} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Commonly used bases include triethylamine or pyridine, which facilitate the silylation reaction.
化学反応の分析
Types of Reactions: Bis(trimethylsilyl) acetylphosphonate undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.
Hydrolysis: In the presence of water or protic solvents, the compound can hydrolyze to form acetylphosphonic acid and trimethylsilanol.
Silylation Reactions: It can act as a silylating agent, transferring trimethylsilyl groups to other molecules.
Common Reagents and Conditions:
Hydrolysis: Water or methanol is commonly used to hydrolyze this compound.
Silylation: Reagents such as hexamethyldisilazane or bis(trimethylsilyl)acetamide are used in silylation reactions.
Major Products Formed:
Hydrolysis: Acetylphosphonic acid and trimethylsilanol.
Silylation: Trimethylsilyl ethers or esters of the target molecules.
科学的研究の応用
Bis(trimethylsilyl) acetylphosphonate finds applications in various fields, including:
Chemistry: Used as a reagent in the synthesis of organophosphorus compounds and as a silylating agent.
Biology: Employed in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active molecules.
Medicine: Investigated for its potential use in the development of antiviral and anticancer drugs.
Industry: Utilized in the production of specialty chemicals and as a catalyst in polymerization reactions.
作用機序
The mechanism of action of bis(trimethylsilyl) acetylphosphonate involves the transfer of trimethylsilyl groups to target molecules. This silylation process can protect reactive functional groups during chemical synthesis, thereby enhancing the stability and reactivity of intermediates. The compound’s ability to act as a silylating agent is attributed to the high reactivity of the trimethylsilyl groups, which readily form bonds with nucleophilic sites on target molecules.
類似化合物との比較
N,O-Bis(trimethylsilyl)acetamide: Another silylating agent used in organic synthesis.
Hexamethyldisilazane: Commonly used for silylation reactions.
Diethyl(trimethylsilyl)amine: Utilized in the synthesis of trimethylsilyl esters.
Uniqueness: Bis(trimethylsilyl) acetylphosphonate is unique due to its dual functionality as both a phosphonate and a silylating agent. This dual functionality allows it to participate in a wider range of chemical reactions compared to other silylating agents. Additionally, its ability to form stable intermediates makes it a valuable reagent in complex organic syntheses.
特性
CAS番号 |
6838-42-2 |
|---|---|
分子式 |
C8H21O4PSi2 |
分子量 |
268.39 g/mol |
IUPAC名 |
1-bis(trimethylsilyloxy)phosphorylethanone |
InChI |
InChI=1S/C8H21O4PSi2/c1-8(9)13(10,11-14(2,3)4)12-15(5,6)7/h1-7H3 |
InChIキー |
DFVRXPMMBLUWAB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)P(=O)(O[Si](C)(C)C)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[Phenylsulfonyl]-1-nitropropane](/img/structure/B14720038.png)







![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl propanoate;propanoic acid](/img/structure/B14720086.png)


![1,2-Dichloro-4-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14720108.png)


